Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
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Overview
Description
Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by its complex structure, which includes a brominated picolinoyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester functionality. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves multiple steps, including:
Formation of the Picolinoyl Intermediate: The synthesis begins with the bromination of 2-picolinic acid to form 4-bromo-2-picolinic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then coupled with an appropriate amine to form the picolinoyl amide.
Introduction of the Amino Acid Moiety: The picolinoyl amide is then reacted with a protected amino acid derivative, such as tert-butoxycarbonyl-protected amino acid, under peptide coupling conditions to form the desired product.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a suitable catalyst to yield the methyl ester.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The brominated picolinoyl group can be oxidized to form corresponding oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated picolinoyl group may enhance binding affinity to certain targets, while the amino acid moiety may facilitate cellular uptake and distribution. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-5-((4-chloro-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Methyl (S)-5-((4-fluoro-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate
Uniqueness
Methyl (S)-5-((4-bromo-2-picolinoylphenyl)amino)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to the presence of the brominated picolinoyl group, which may confer distinct chemical and biological properties compared to its chloro- and fluoro-substituted analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity.
Properties
Molecular Formula |
C23H26BrN3O6 |
---|---|
Molecular Weight |
520.4 g/mol |
IUPAC Name |
methyl (4S)-5-[4-bromo-2-(pyridine-2-carbonyl)anilino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
InChI |
InChI=1S/C23H26BrN3O6/c1-23(2,3)33-22(31)27-18(10-11-19(28)32-4)21(30)26-16-9-8-14(24)13-15(16)20(29)17-7-5-6-12-25-17/h5-9,12-13,18H,10-11H2,1-4H3,(H,26,30)(H,27,31)/t18-/m0/s1 |
InChI Key |
GHRHRLDIDLJJRD-SFHVURJKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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